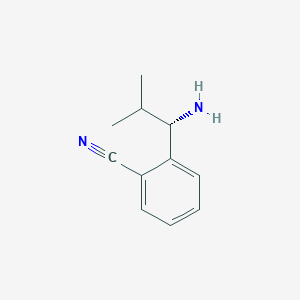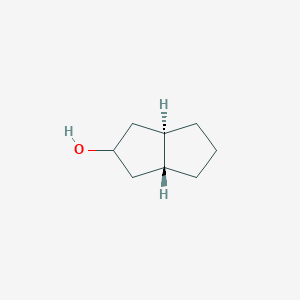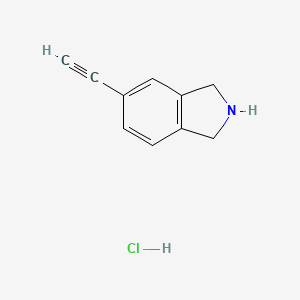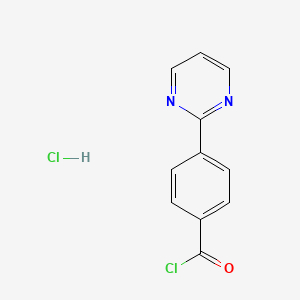
4-(Pyrimidin-2-yl)benzoyl chloride hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyrimidin-2-yl)benzoyl chloride hydrochloride: is a chemical compound that features a benzoyl chloride group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrimidin-2-yl)benzoyl chloride hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-(Pyrimidin-2-yl)benzoic acid.
Conversion to Acid Chloride: The benzoic acid derivative is treated with thionyl chloride (SOCl₂) under reflux conditions to form 4-(Pyrimidin-2-yl)benzoyl chloride.
Formation of Hydrochloride Salt: The resulting acid chloride is then reacted with hydrochloric acid (HCl) to yield the hydrochloride salt of 4-(Pyrimidin-2-yl)benzoyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Pyrimidin-2-yl)benzoyl chloride hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 4-(Pyrimidin-2-yl)benzoic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as hydrazines and hydroxylamines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine (TEA) or pyridine.
Hydrolysis: This reaction can occur under acidic or basic conditions, often using water or aqueous solutions of acids or bases.
Condensation Reactions: These reactions may require catalysts or specific conditions such as elevated temperatures or the presence of dehydrating agents.
Major Products
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
4-(Pyrimidin-2-yl)benzoic acid: Formed from hydrolysis.
Scientific Research Applications
Chemistry
In organic synthesis, 4-(Pyrimidin-2-yl)benzoyl chloride hydrochloride is used as a building block for the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of heterocyclic compounds and other functionalized derivatives.
Biology
The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators. Its ability to form stable amide and ester linkages makes it useful in the design of peptide-based drugs and other bioactive compounds.
Medicine
In medicinal chemistry, this compound is explored for its potential in drug development. It serves as a precursor for the synthesis of various pharmacologically active agents, including anti-inflammatory, anticancer, and antimicrobial drugs.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for applications in material science and polymer chemistry.
Mechanism of Action
The mechanism by which 4-(Pyrimidin-2-yl)benzoyl chloride hydrochloride exerts its effects depends on the specific application and the target molecule it interacts with. Generally, the compound acts by forming covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. This can result in the inhibition of enzyme activity, modulation of receptor function, or alteration of molecular pathways.
Molecular Targets and Pathways
Enzymes: The compound can inhibit enzymes by reacting with active site residues, thereby blocking substrate access.
Receptors: It can modulate receptor activity by forming covalent bonds with receptor sites, affecting signal transduction pathways.
Cellular Pathways: By interacting with key molecules in cellular pathways, the compound can influence processes such as cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-2-yl)benzoyl chloride: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-(Pyrimidin-2-yl)benzoic acid: The carboxylic acid derivative of the compound.
4-(Pyrimidin-2-yl)benzaldehyde: The aldehyde derivative of the compound.
Uniqueness
4-(Pyrimidin-2-yl)benzoyl chloride hydrochloride is unique due to the presence of both a benzoyl chloride group and a pyrimidine ring. This combination imparts distinct reactivity and biological activity, making it a valuable intermediate in the synthesis of complex molecules. The hydrochloride salt form enhances its solubility and stability, further broadening its applicability in various fields.
Properties
Molecular Formula |
C11H8Cl2N2O |
|---|---|
Molecular Weight |
255.10 g/mol |
IUPAC Name |
4-pyrimidin-2-ylbenzoyl chloride;hydrochloride |
InChI |
InChI=1S/C11H7ClN2O.ClH/c12-10(15)8-2-4-9(5-3-8)11-13-6-1-7-14-11;/h1-7H;1H |
InChI Key |
WGDJRMSDWNCBFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


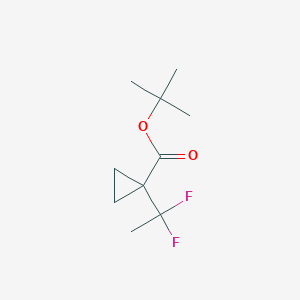
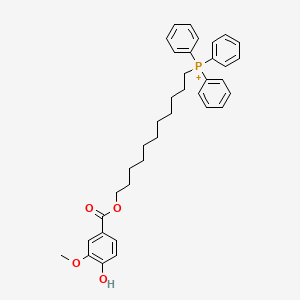

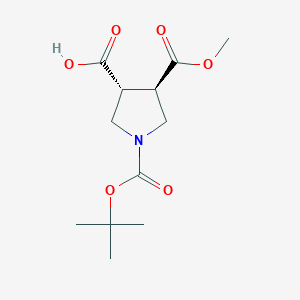
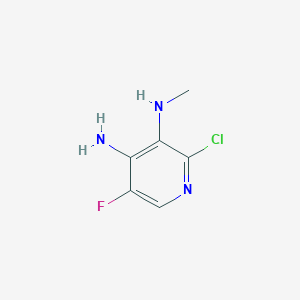
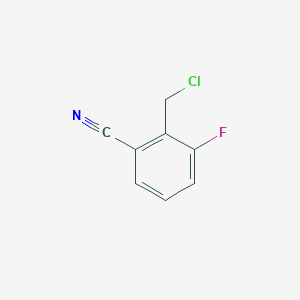
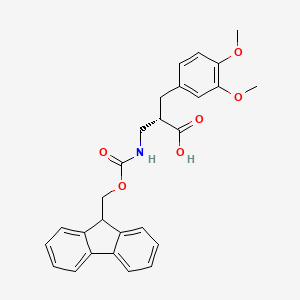
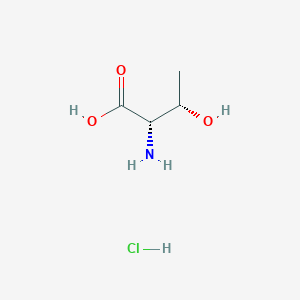


![3-(4-(Trifluoromethyl)benzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12955817.png)
